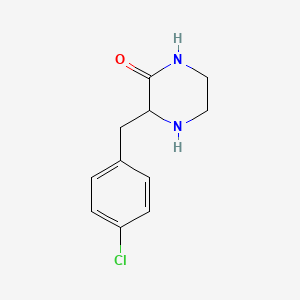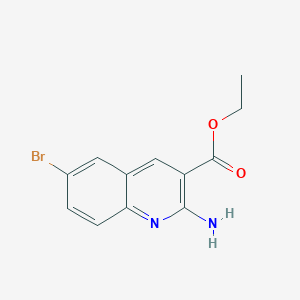![molecular formula C22H28ClNO3 B13682460 tert-Butyl (R)-2-[Benzyl(2-chloro-3-phenoxypropyl)amino]acetate](/img/structure/B13682460.png)
tert-Butyl (R)-2-[Benzyl(2-chloro-3-phenoxypropyl)amino]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ®-2-[Benzyl(2-chloro-3-phenoxypropyl)amino]acetate: is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a benzyl group, and a phenoxypropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ®-2-[Benzyl(2-chloro-3-phenoxypropyl)amino]acetate typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route might involve:
Formation of the Phenoxypropyl Intermediate: This step could involve the reaction of phenol with an appropriate halogenated propyl compound under basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Formation of the Ester: The final step involves the esterification of the intermediate compound with tert-butyl acetate in the presence of an acid catalyst.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxypropyl group, leading to the formation of various oxidized products.
Reduction: Reduction reactions could target the ester or the benzyl group, resulting in the formation of alcohols or other reduced derivatives.
Substitution: The chloro group in the compound makes it susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used under basic conditions.
Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield phenoxypropyl ketones, while reduction could produce benzyl alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-Butyl ®-2-[Benzyl(2-chloro-3-phenoxypropyl)amino]acetate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. It could serve as a probe to investigate biochemical pathways.
Medicine: In medicine, derivatives of this compound could be explored for their pharmacological properties. They might exhibit activity against specific biological targets, making them candidates for drug development.
Industry: In industrial applications, this compound could be used in the production of specialty chemicals, polymers, or as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of tert-Butyl ®-2-[Benzyl(2-chloro-3-phenoxypropyl)amino]acetate would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The pathways involved would vary based on the biological context in which the compound is studied.
Comparación Con Compuestos Similares
- tert-Butyl ®-2-[Benzyl(2-chloro-3-phenoxypropyl)amino]propanoate
- tert-Butyl ®-2-[Benzyl(2-chloro-3-phenoxypropyl)amino]butanoate
Uniqueness: The uniqueness of tert-Butyl ®-2-[Benzyl(2-chloro-3-phenoxypropyl)amino]acetate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it might exhibit different reactivity patterns or biological activities due to subtle differences in its molecular structure.
Propiedades
Fórmula molecular |
C22H28ClNO3 |
|---|---|
Peso molecular |
389.9 g/mol |
Nombre IUPAC |
tert-butyl 2-[benzyl-(2-chloro-3-phenoxypropyl)amino]acetate |
InChI |
InChI=1S/C22H28ClNO3/c1-22(2,3)27-21(25)16-24(14-18-10-6-4-7-11-18)15-19(23)17-26-20-12-8-5-9-13-20/h4-13,19H,14-17H2,1-3H3 |
Clave InChI |
OFEFIFVFIGEAER-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CN(CC1=CC=CC=C1)CC(COC2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,8-Dibromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13682386.png)
![6-(Bromomethyl)-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13682400.png)
![5,7-Dichloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13682416.png)










